molecular formula C23H24N4O5 B10997099 3-[1-(3,4-dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(1H-indol-6-yl)propanamide

3-[1-(3,4-dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(1H-indol-6-yl)propanamide

Cat. No.: B10997099
M. Wt: 436.5 g/mol
InChI Key: SXJWMYTVNNJBDY-UHFFFAOYSA-N
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Description

3-{1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(1H-indol-6-yl)propanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is of interest due to its potential bioactive properties and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(1H-indol-6-yl)propanamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the Michael addition of N-heterocycles to chalcones, catalyzed by ionic organic solids such as 1,3-bis(carboxymethyl)imidazolium chloride . This method has been applied to synthesize similar compounds with moderate yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis protocols. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-{1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(1H-indol-6-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s bioactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-{1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(1H-indol-6-yl)propanamide has several scientific research applications:

    Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its bioactive properties make it a candidate for studying interactions with biological targets.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(1H-indol-6-yl)propanamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to proteins and enzymes, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(1H-indol-6-yl)propanamide is unique due to its combination of aromatic and heterocyclic structures, which confer specific bioactive properties

Properties

Molecular Formula

C23H24N4O5

Molecular Weight

436.5 g/mol

IUPAC Name

3-[1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]-N-(1H-indol-6-yl)propanamide

InChI

InChI=1S/C23H24N4O5/c1-31-19-7-3-14(11-20(19)32-2)13-27-22(29)17(26-23(27)30)6-8-21(28)25-16-5-4-15-9-10-24-18(15)12-16/h3-5,7,9-12,17,24H,6,8,13H2,1-2H3,(H,25,28)(H,26,30)

InChI Key

SXJWMYTVNNJBDY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2C(=O)C(NC2=O)CCC(=O)NC3=CC4=C(C=C3)C=CN4)OC

Origin of Product

United States

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